molecular formula C23H20F3N3O2S2 B2785264 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 689263-10-3

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2785264
CAS No.: 689263-10-3
M. Wt: 491.55
InChI Key: MESYFFSRRVAINB-UHFFFAOYSA-N
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Description

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic core fused with a thiophene ring. Key structural features include:

  • 3-Benzyl substituent: Enhances lipophilicity and may influence target binding through π-π interactions.
  • Sulfanyl-acetamide linker: Connects the core to the 3-(trifluoromethyl)phenyl group, which provides electron-withdrawing properties and resistance to oxidative metabolism.

Its molecular formula and weight can be inferred from analogs (see Table 1).

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S2/c1-14-10-18-20(33-14)21(31)29(12-15-6-3-2-4-7-15)22(28-18)32-13-19(30)27-17-9-5-8-16(11-17)23(24,25)26/h2-9,11,14H,10,12-13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESYFFSRRVAINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thienopyrimidine core.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzyl and trifluoromethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under conditions such as heating or the presence of catalysts.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions, leading to various functionalized analogs.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent:

  • Antimicrobial Activity: Research indicates that similar thienopyrimidine compounds have shown potent antibacterial effects against various pathogens, including Proteus vulgaris and Bacillus subtilis . The mechanism likely involves inhibition of bacterial enzymes.
  • Anticancer Properties: Studies on related compounds have demonstrated cytotoxicity against multiple cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.07 to 0.19 µM against various cancer types . This suggests that the compound may interact with tubulin or other cellular targets involved in cancer proliferation.

Biological Studies

The compound's interactions at the molecular level are under investigation:

  • Mechanism of Action: Detailed biochemical studies are necessary to elucidate how this compound interacts with specific enzymes or receptors in biological systems. Understanding these interactions could lead to the development of targeted therapies for diseases like cancer and infections.

Material Science

In addition to biological applications, this compound may serve as a building block in materials science:

  • Polymer Development: Its unique structure allows for potential use in creating polymers with specific properties, such as enhanced thermal stability or chemical resistance.

Case Studies

Several studies highlight the effectiveness and potential applications of thienopyrimidine derivatives:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial effects against Proteus vulgaris and Bacillus subtilis.
Anticancer ActivityShowed broad cytotoxicity across seven cancer cell lines with IC50 values between 0.07–0.19 µM.
Material ScienceExplored the use of thienopyrimidine derivatives in developing advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The benzyl and trifluoromethylphenyl groups enhance its binding affinity and specificity, while the acetamide moiety can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidinone Derivatives

Property Target Compound Compound Compound
Core Structure Thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one
Position 3 Substituent Benzyl Phenyl 7-Phenyl
Position 6/7 Substituent 6-Methyl None 7-Phenyl (position 7)
Acetamide Side Chain N-[3-(trifluoromethyl)phenyl] N-[3-(trifluoromethyl)phenyl] N-(2-Ethyl-6-methylphenyl)
Molecular Formula Not explicitly provided (inferred: C₂₃H₂₀F₃N₃O₂S₂) C₂₁H₁₆F₃N₃O₂S (based on synonyms) C₂₃H₂₁N₃O₂S
Molecular Weight ~475 g/mol (estimated) ~437 g/mol (estimated) 403.500 g/mol
H-Bond Donors/Acceptors Likely 1 donor, 4 acceptors (similar to ) 1 donor, 4 acceptors 1 donor, 4 acceptors
Key Functional Groups Trifluoromethyl, benzyl, methyl Trifluoromethyl, phenyl Ethyl, methyl, phenyl

Substituent Impact on Properties

Benzyl vs. Phenyl (Position 3) :

  • The target compound’s 3-benzyl group increases lipophilicity (logP) compared to the 3-phenyl group in ’s compound . This may enhance membrane permeability but reduce aqueous solubility.
  • The benzyl group’s extended alkyl chain could improve binding to hydrophobic pockets in biological targets.

Acetamide Side Chain Variations :

  • The 3-(trifluoromethyl)phenyl group (target and ) provides strong electron-withdrawing effects, stabilizing interactions with targets like ATP-binding pockets.
  • ’s 2-ethyl-6-methylphenyl group adds bulk and electron-donating methyl/ethyl groups, which may alter binding affinity and selectivity.

Biological Activity

The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis of the Compound

The compound was synthesized through a series of chemical reactions involving thieno[3,2-d]pyrimidine derivatives. The synthesis typically involves the formation of the thieno ring followed by the introduction of various substituents to enhance biological activity. The specific methods used in synthesizing this compound may vary but often include cyclization reactions and substitution reactions to introduce functional groups that can modulate activity.

Biological Activity Overview

Thieno[3,2-d]pyrimidine derivatives are known for a wide range of biological activities including:

  • Antimicrobial Activity : Many derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thieno[3,2-d]pyrimidine compounds demonstrate comparable or superior antimicrobial activity to established antibiotics .
  • Anticancer Activity : Thieno[3,2-d]pyrimidines have been evaluated for their potential as anticancer agents. Research indicates that some derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus, E. coli, etc.
AnticancerInhibitory effects on cancer cell lines with varying IC50 values
AntiproliferativeSignificant reduction in cell viability in treated cultures

Antimicrobial Studies

Research conducted on various thieno[3,2-d]pyrimidine derivatives has shown promising results against common bacterial strains. For example, compounds derived from thieno[3,2-d]pyrimidines were tested against Bacillus subtilis and Escherichia coli, revealing minimal inhibitory concentrations (MIC) that suggest strong antibacterial properties .

Anticancer Studies

In vitro studies have demonstrated that certain thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity. For instance, one study highlighted a compound with an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells, indicating a high level of efficacy . Additionally, structure-activity relationship studies suggest that specific substitutions on the thieno ring significantly enhance anticancer potency .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thieno derivatives against Proteus vulgaris and reported zones of inhibition ranging from 1.1 cm to 1.4 cm for the most active compounds . This indicates their potential as alternatives to conventional antibiotics.
  • Cancer Cell Viability : Another research effort focused on the anticancer effects of thieno[3,2-d]pyrimidines on various cancer cell lines. The findings revealed that modifications to the molecular structure could lead to enhanced apoptotic activity in cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential steps: (i) construction of the thieno[3,2-d]pyrimidinone core via cyclization, (ii) sulfanyl group introduction via nucleophilic substitution, and (iii) coupling with the 3-(trifluoromethyl)phenyl acetamide moiety. Key optimizations include temperature control (60–120°C), solvent selection (e.g., NMP for amide coupling), and catalyst use (e.g., triethylamine for deprotonation). Yields are highly dependent on purification methods, such as column chromatography (CH₂Cl₂/MeOH gradients) .
  • Data Example : A similar pyrimidine derivative achieved 88% yield using a two-step protocol involving thieno-pyrimidine core formation followed by acetamide coupling .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodology :

  • ¹H/¹³C NMR : Assign chemical shifts for thieno-pyrimidine protons (δ 6.8–8.2 ppm) and trifluoromethyl phenyl groups (δ 7.3–7.6 ppm). Coupling constants (e.g., J = 8.5 Hz for aromatic protons) confirm regiochemistry .
  • LC-MS (ESI) : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z ~600) and confirm purity (>95% via HPLC, tR ~6–7 min) .
    • Challenge : Overlapping signals in crowded regions (e.g., methyl/benzyl groups) may require 2D NMR (COSY, HSQC) for resolution .

Q. What initial biological screening assays are suitable for this compound?

  • Methodology : Prioritize target-based assays (e.g., kinase inhibition for TRK-family targets) and cell viability assays (e.g., IC50 determination in cancer lines). Use structural analogs (e.g., pyrazolo-thieno-pyrimidines) as positive controls, which showed TRK inhibition at IC50 < 100 nM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Core Modifications : Compare analogs with varying substituents on the benzyl (e.g., 3,5-dimethyl vs. 4-chloro) and trifluoromethylphenyl groups.
  • Functional Group Swaps : Replace sulfanyl with oxo or amino groups to assess impact on target binding.
  • Data-Driven Example : Analogs with 3,5-dimethylphenyl substitutions showed 3-fold higher potency than unsubstituted variants in kinase assays .
    • Table 1 : SAR of Key Analogs
Substituent (R<sup>1</sup>)Bioactivity (IC50, nM)Source
3-Benzyl-6-methyl89 (TRKA)
3-(4-Chlorophenyl)145
3-(3,5-Dimethylphenyl)62

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Methodology :

  • Yield Discrepancies : Re-evaluate reaction conditions (e.g., solvent purity, inert atmosphere). For example, a 31% yield for a related acetamide was attributed to competing side reactions in NMP; switching to DMF improved yield to 73% .
  • Bioactivity Variability : Validate assay protocols (e.g., ATP concentration in kinase assays) and compound stability (e.g., HPLC monitoring for degradation) .

Q. What computational strategies predict target interactions and binding modes?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with TRK kinase domains. Focus on hydrogen bonding with pyrimidine C=O and hydrophobic interactions with the trifluoromethyl group .
  • MD Simulations : Assess binding stability over 100 ns trajectories; prioritize compounds with low RMSD (<2 Å) .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodology :

  • Microsomal Assays : Incubate with human liver microsomes (HLM) to measure t1/2. Analogs with methyl/benzyl groups showed t1/2 > 60 min vs. <30 min for chlorinated derivatives .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Methodological Notes

  • Synthesis Optimization : Multi-gram scale-up requires flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Data Reproducibility : Archive reaction parameters (e.g., exact temperature ramps, stirring rates) in electronic lab notebooks .

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